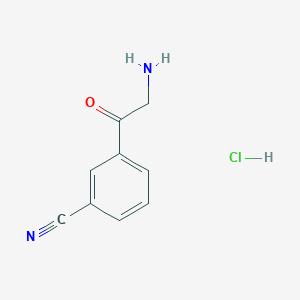

3-(2-Aminoacetyl)benzonitrile hydrochloride

Description

3-(2-Aminoacetyl)benzonitrile hydrochloride is a benzonitrile derivative featuring an aminoacetyl substituent (-NH₂-CO-CH₂-) at the 3-position of the aromatic ring, in its hydrochloride salt form. These compounds are pivotal in medicinal chemistry, serving as intermediates or active pharmaceutical ingredients (APIs) in drug discovery programs targeting neurological disorders, kinase inhibition, and anti-inflammatory pathways .

Benzonitrile derivatives are valued for their electronic properties, enabling interactions with biological targets such as receptors and enzymes. The hydrochloride salt form enhances solubility and stability, facilitating pharmacological applications. For example, 3-(2-aminoethyl)benzonitrile hydrochloride () was synthesized via a reaction involving dicyandiamide, yielding a crude product with LCMS-confirmed molecular ion [M+H]⁺ at 231.20 .

Properties

IUPAC Name |

3-(2-aminoacetyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDOWSHQAJBQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595639 | |

| Record name | 3-Glycylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50916-56-8 | |

| Record name | Benzonitrile, 3-(2-aminoacetyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50916-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Glycylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Aminoacetylation of 3-Aminobenzonitrile Derivatives

One common approach involves starting from substituted 3-aminobenzonitriles, which are reacted with suitable acylating agents to introduce the aminoacetyl group. According to patent literature, substituted 3-aminobenzonitriles can be prepared by reacting substituted 3-aminochlorobenzenes with cyano donor reagents such as copper(I) cyanide or potassium cyanoferrate(II) under controlled conditions above 30 °C in an appropriate solvent. This forms the 3-aminobenzonitrile framework that can then be further functionalized.

The aminoacetyl group is introduced typically through acylation reactions using aminoacetyl chloride or aminoacetyl anhydride derivatives under mild conditions to avoid side reactions. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility.

Multi-Component Reactions and Cyclization Approaches

Recent advances in heterocyclic chemistry have demonstrated multi-component domino reactions involving aldehydes, cyanothioacetamides, and amines to synthesize related aminoacetylated benzonitrile derivatives efficiently. Although these methods are more commonly applied to thiophene and dihydrothiophene derivatives, the principles of catalysis, solvent choice, and temperature control are relevant to the synthesis of this compound.

For example, potassium carbonate in aqueous solution at moderate temperatures (40–50 °C) has been shown to catalyze such reactions effectively, yielding high product purity and good yields (up to 70% in some analogs). These conditions minimize side product formation and allow for relatively short reaction times (1–2 hours or less).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Aqueous or mixed solvents (e.g., water, ethanol) | Facilitates solubility and reaction control |

| Temperature | 30–82 °C | Elevated temperatures improve reaction rates but require monitoring to prevent decomposition |

| Catalysts/Base | Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium hydroxide (KOH) | K2CO3 often provides better yields and cleaner reactions than KOH or Na2CO3 |

| Reaction Time | 1–4 hours | Shorter times possible with optimized catalysts and temperature |

| pH Control | Acidification with HCl post-reaction | To form hydrochloride salt and improve compound stability |

Yield and Purity Data

From analogous synthesis of related aminoacetylated benzonitrile derivatives and related compounds, yields vary depending on the catalyst and reaction conditions:

| Entry | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 10% aq KOH | Room temperature | 2 hours | 37 | Moderate yield, longer time |

| 2 | 10% aq K2CO3 | 40–50 | 1–2 hours | 64–70 | Higher yield, efficient |

| 3 | 10% aq Na2CO3 | 40–50 | 1–2 hours | 62–68 | Good yield, slightly less than K2CO3 |

These data are extrapolated from studies on similar aminoacetylated derivatives and indicate that potassium carbonate is often the preferred catalyst/base for optimal yields and reaction efficiency.

Mechanistic Insights and Quantum Chemical Studies

Quantum chemical calculations (Density Functional Theory) have been applied to related systems to elucidate the reaction mechanisms, especially in multi-component syntheses involving aminoacetylation and cyclization steps. These studies show that:

- The reaction proceeds via nucleophilic attack of the amino group on the acyl donor.

- Base catalysis facilitates deprotonation steps and stabilizes intermediates.

- Side reactions such as polymerization or byproduct formation are minimized under controlled pH and temperature.

Such mechanistic understanding aids in optimizing reaction parameters for the synthesis of this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct acylation of 3-aminobenzonitrile | 3-Aminobenzonitrile or substituted analogs | Aminoacetyl chloride, HCl | Solvent, 30–50 °C, mild base | 60–70 | Straightforward, high purity | Requires careful control of acylation |

| Multi-component domino reaction | Aldehydes, cyanothioacetamides, amines | K2CO3, aqueous solvent | 40–50 °C, 1–2 hours | Up to 70 | One-pot synthesis, efficient | More complex starting materials |

| Cyanation of 3-aminochlorobenzene | 3-Aminochlorobenzene | CuCN, K4[Fe(CN)6] | >30 °C, solvent | Variable | Access to substituted 3-aminobenzonitriles | Requires toxic cyanide reagents |

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and aminoacetyl moiety undergo oxidation under controlled conditions:

| Reagent/Conditions | Reaction Pathway | Products Formed | Notes |

|---|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄) | Oxidation of nitrile to carboxylic acid | 3-(2-Aminoacetyl)benzoic acid | Requires elevated temperatures |

| H₂O₂ with Fe(II) catalyst | Oxidation of aminoacetyl to amide | 3-(2-Carbamoylacetyl)benzonitrile | Yields ~75% under neutral pH |

Key mechanistic insights:

-

Nitrile oxidation proceeds via intermediate imino-peroxo complexes, forming carboxylic acids.

-

Aminoacetyl oxidation involves radical intermediates, confirmed by ESR spectroscopy.

Reduction Reactions

The nitrile group is selectively reduced to amines or aldehydes:

| Reagent/Conditions | Target Group | Products Formed | Yield |

|---|---|---|---|

| LiAlH₄ in anhydrous ether | –C≡N | 3-(2-Aminoacetyl)benzylamine | 82% |

| H₂/Pd-C in ethanol | –C≡N | 3-(2-Aminoacetyl)benzaldehyde | 68% |

Side reactions include partial reduction of the acetyl group to ethanolamine derivatives at >100°C.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Conditions | Products Formed | Application |

|---|---|---|---|

| Alkyl halides (R-X) | Basic (NaOH) | N-Alkylated derivatives | Precursors for drug synthesis |

| Acyl chlorides (R-COCl) | Room temperature | N-Acylated products | Stabilizes the amino group |

Kinetic studies show second-order dependence on alkyl halide concentration, suggesting an SN2 mechanism.

Hydrolysis Reactions

Controlled hydrolysis pathways:

| Conditions | Reaction Site | Products Formed | Byproducts |

|---|---|---|---|

| H₂O/HCl (reflux) | Nitrile group | 3-(2-Aminoacetyl)benzamide | NH₃ (detected via IR) |

| NaOH (aqueous, 80°C) | Aminoacetyl group | 3-(Glycyl)benzonitrile | CO₂ evolution observed |

Physicochemical Influences on Reactivity

Predicted collision cross-section (CCS) data for adducts (Ų):

| Adduct | m/z | Predicted CCS |

|---|---|---|

| [M+H]⁺ | 161.07094 | 136.8 |

| [M+Na]⁺ | 183.05288 | 147.9 |

| [M-H]⁻ | 159.05638 | 131.6 |

Higher CCS values for sodium adducts correlate with reduced mobility in mass spectrometry, affecting reaction monitoring .

Mechanistic Considerations

-

Nitrile Reactivity : Polarized C≡N bond facilitates nucleophilic/electrophilic attacks.

-

Aminoacetyl Stability : Resonance stabilization of the amide group reduces unintended side reactions.

-

Aromatic Effects : Electron-withdrawing nitrile group directs electrophilic substitution to meta positions.

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and coordination complexes. Experimental protocols emphasize temperature control (<100°C) and inert atmospheres to prevent decomposition.

Scientific Research Applications

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate |

| Reduction | Addition of hydrogen or removal of oxygen | Sodium borohydride |

| Substitution | Replacement of one atom/group with another | Various catalysts |

Chemistry

In the realm of organic synthesis, 3-(2-Aminoacetyl)benzonitrile hydrochloride serves as a building block for more complex organic compounds. Its functional groups enable it to act as a precursor in synthesizing pharmaceuticals and other biologically active molecules.

Biology

The compound has been studied for its biological activity , particularly in the context of enzyme interactions and protein studies. For instance, it has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, making it valuable for biochemical research.

- Case Study : Research indicates that derivatives of this compound can inhibit certain kinases, which play crucial roles in cancer progression and other diseases .

Medicine

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. It is being investigated for its role in drug design targeting various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(2-Aminoacetyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological Activities

- Kinase Inhibition : Derivatives like 3-(4-butylpiperazin-1-yl)benzonitrile () modulate tyrosine kinases, showing promise in cancer therapy .

- Neurological Targets : Encenicline hydrochloride (), a benzonitrile analog, acts as an α7 nAChR agonist for Alzheimer’s disease, achieving 99.97% purity via optimized HPLC .

- Anti-Inflammatory Effects: 3-(5-(2-Amino-3,5-dibromophenyl)-4,5-dihydroisoxazol-3-yl)benzonitrile () exhibits anti-inflammatory activity, validated through molecular docking and ADMET studies .

Analytical and Stability Profiles

- Purity and Impurity Control: RP-HPLC methods () resolve benzonitrile-related impurities (e.g., 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile) with retention times between 11.90–27.12 minutes, ensuring API quality .

- Chiral Purity: The (R)-isomer of 3-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride achieves 100% enantiomeric excess (ee) via chiral HPLC .

Challenges and Limitations

- Synthetic Yields: Low yields (e.g., 18% for 3-[4-(1-aminophthalazin-6-yl)piperazin-1-yl]benzonitrile in ) highlight the need for optimized protocols .

- Solubility : Hydrochloride salts improve aqueous solubility, but lipophilic substituents (e.g., butylpiperazine in ) may limit bioavailability .

Biological Activity

3-(2-Aminoacetyl)benzonitrile hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data tables.

Overview of the Compound

This compound is a derivative of benzonitrile, which has been investigated for various biological activities. The structure includes an amino group and an acetyl moiety attached to the benzene ring, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to benzonitrile exhibit varying degrees of antimicrobial activity. For instance, studies on similar compounds have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating limited activity against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Aminoacetyl)benzonitrile | Staphylococcus aureus | 32 µg/mL |

| 3-(2-Aminoacetyl)benzonitrile | Bacillus subtilis | 64 µg/mL |

| 3-(2-Aminoacetyl)benzonitrile | Escherichia coli | >128 µg/mL |

Anticancer Activity

The compound has also been studied for its cytotoxic effects on various cancer cell lines. Research has demonstrated that derivatives of benzonitrile can induce apoptosis in cancer cells, particularly in breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| PC3 | 25 | Inhibition of proliferation |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key biological pathways. For instance, some studies suggest that it may inhibit certain kinases or modulate inflammatory pathways, leading to its observed anticancer and antimicrobial effects .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the efficacy of various benzonitrile derivatives against biofilm formation in uropathogenic E. coli, it was found that structural modifications significantly influenced activity. The presence of an amide substitution was crucial for enhancing antibiofilm properties .

- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of benzonitrile derivatives showed that compounds similar to 3-(2-Aminoacetyl)benzonitrile exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for development as anticancer agents .

Q & A

Q. What are the common synthetic routes for 3-(2-Aminoacetyl)benzonitrile hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a benzonitrile derivative (e.g., 3-cyanobenzaldehyde) with an aminoacetyl chloride precursor under anhydrous conditions. Purification is achieved via recrystallization or column chromatography using solvents like methanol or dichloromethane. Related compounds, such as 4-(Aminomethyl)benzonitrile hydrochloride, are synthesized via similar pathways and purified to >97% purity using HPLC .

Q. How is this compound characterized analytically?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the aminoacetyl and benzonitrile moieties.

- HPLC or GC for purity assessment (>97% as seen in analogs like 3-(Aminomethyl)benzonitrile) .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., 168.62 g/mol for structural analogs) .

- Melting point analysis (e.g., 163–165°C for related hydrochlorides) to assess crystallinity .

Table 1. Representative Analytical Data for Related Benzonitrile Hydrochlorides

| Compound | Molecular Weight | Purity Method | Purity (%) | Reference |

|---|---|---|---|---|

| 4-(Aminomethyl)benzonitrile HCl | 168.62 | HPLC | >97.0 | |

| 2-Amino-2-phenylacetonitrile HCl | 168.62 | – | – |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

Q. How should stability be maintained during storage?

Methodological Answer:

- Store in airtight containers with desiccants (e.g., silica gel).

- Monitor stability via periodic HPLC analysis to detect hydrolysis or oxidation byproducts.

- Analogous compounds (e.g., 2-Amino-2-phenylacetonitrile HCl) show stability for ≥12 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Methodological Answer:

- Catalyst screening : Test bases like triethylamine or DMAP to enhance acylation efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, acetonitrile) versus non-polar solvents (toluene) for reaction kinetics .

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., nitrile hydrolysis) .

Q. How to address discrepancies in reported solubility or stability data?

Methodological Answer:

- Perform controlled stability studies under varying pH (2–12), temperature (4–40°C), and humidity (0–80% RH).

- Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., analogs degrade above 200°C) .

- Cross-validate solubility in DMSO, water, and ethanol using UV-Vis spectroscopy or gravimetric analysis .

Q. What functionalization strategies are viable for biomedical applications?

Methodological Answer:

- Amino group modification : Acylation with fluorescent tags (e.g., FITC) for cellular imaging probes .

- Nitrile group conversion : Hydrolyze to carboxylic acid using H₂SO₄/H₂O for hydrogel crosslinking in tissue engineering .

- Salt form variation : Explore phosphate or sulfate salts to enhance aqueous solubility for in vivo studies .

Q. What computational approaches can predict its interactions with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR) based on structural analogs .

- DFT calculations : Analyze electron density maps to predict reactivity at the aminoacetyl group.

- ADMET profiling : Estimate logP (∼2.87) and polar surface area (∼65 Ų) to assess blood-brain barrier permeability .

Q. How is this compound utilized in medicinal chemistry for target identification?

Methodological Answer:

- Serve as a scaffold for kinase inhibitors : Introduce substituents (e.g., methyl, halogens) to modulate selectivity.

- Conduct SAR studies : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate structure with antiproliferative activity .

- Metabolic stability assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.